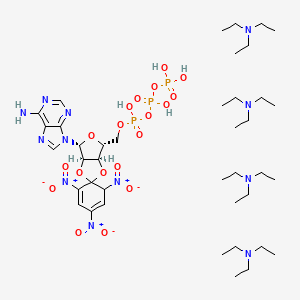

2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate

Description

2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent ATP analog widely used to probe nucleotide-binding sites in proteins. Its structure features a trinitrophenyl (TNP) group conjugated to the 2' or 3' hydroxyl of the ribose moiety, enabling fluorescence emission at 540 nm upon excitation at 410 nm when bound to hydrophobic environments like protein pockets . This property makes TNP-ATP invaluable for studying ATPases (e.g., myosin ATPase, Ca²⁺-ATPase) and nucleotide-dependent enzymes . Additionally, TNP-ATP exhibits unique allosteric effects, such as activating pyruvate carboxylase similarly to acetyl-CoA, distinguishing it from conventional competitive inhibitors .

Properties

Molecular Formula |

C40H77N12O19P3 |

|---|---|

Molecular Weight |

1123.0 g/mol |

IUPAC Name |

[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |

InChI |

InChI=1S/C16H17N8O19P3.4C6H15N/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30;4*1-4-7(5-2)6-3/h1-2,4-5,7-8,11-12,15H,3H2,(H,34,35)(H,36,37)(H2,17,18,19)(H2,31,32,33);4*4-6H2,1-3H3/t7-,8?,11-,12-,15-,16?;;;;/m1..../s1 |

InChI Key |

LWJCIYVHICRLCD-VWNGUJKNSA-N |

Isomeric SMILES |

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=C(C=C(C2(C1[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate involves several steps. The primary synthetic route includes the nitration of adenosine to introduce the trinitrophenyl group. This is followed by phosphorylation to form the triphosphate moiety. The reaction conditions typically involve the use of nitrating agents such as nitric acid and sulfuric acid, and phosphorylation reagents like phosphorus oxychloride .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts and reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate undergoes various chemical reactions, including:

Oxidation: The trinitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trinitrophenyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles such as amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate involves its interaction with P2X receptors. As a competitive antagonist, it binds to the receptor sites, preventing the activation by endogenous ligands like adenosine triphosphate. This inhibition is characterized by rapid onset and reversibility, with the compound displaying slow off-kinetics .

Comparison with Similar Compounds

Comparison with Similar ATP Analogs

TNP-ATP is part of a broader class of ATP derivatives modified to study nucleotide-protein interactions. Below is a detailed comparison of its properties relative to key analogs:

Table 1: Structural and Functional Comparison of TNP-ATP with Similar Compounds

Key Distinctions

This contrasts with non-fluorescent analogs like α,β-methylene ATP or 8-azido-ATP, which require radiolabels or secondary probes for detection . TNP-AMP shares fluorescence properties but lacks the triphosphate group, reducing binding affinity for ATPases .

Binding Affinity and Selectivity: TNP-ATP binds Ca²⁺-ATPase with a dissociation constant (Kd) of ~1 μM, comparable to ATP, but its bulky TNP group sterically hinders hydrolysis, making it a non-hydrolysable probe . In P2X3 receptors, TNP-ATP acts as a competitive antagonist (IC₅₀ ~10 nM), outperforming suramin and PPADS in selectivity . In contrast, α,β-methylene ATP is a potent P2X1/P2X3 agonist (EC₅₀ ~1 μM) due to its resistance to ectonucleotidase cleavage .

Functional Versatility :

- Unlike purely inhibitory analogs (e.g., N⁶-dinitrophenyl-ATP), TNP-ATP exhibits dual roles: it activates pyruvate carboxylase at super-catalytic ATP concentrations while inhibiting ATP hydrolysis in other systems .

- 8-Azido-ATP’s covalent binding via UV crosslinking is irreversible, whereas TNP-ATP’s binding is reversible and detectable in real time .

Limitations

Biological Activity

2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a synthetic analog of ATP that has garnered attention for its biological activity, particularly as a ligand for purinergic receptors. This compound is characterized by the addition of a trinitrophenyl group, which enhances its pharmacological properties. The following sections detail the biological activities of TNP-ATP, including its interactions with various receptors, its agonistic and antagonistic roles, and relevant case studies.

- Molecular Formula : C16H17N8O19P3

- Molecular Weight : 718.27 g/mol

- CAS Number : 120360-48-7

- Purity : ≥95% (HPLC)

- Form : Solution in water

- Color : Orange

- pH : 7.5 ± 0.5

Agonistic and Antagonistic Roles

TNP-ATP primarily acts as an agonistic ligand for the A1 adenosine receptor and exhibits antagonistic properties towards several P2X receptors:

- Agonist for :

- P1 receptors (A1)

- Antagonist for :

- P2X1

- P2X3

- P2X4

This dual action allows TNP-ATP to modulate various physiological processes, including nociception and neurotransmission.

TNP-ATP is converted by membrane-bound phosphatases into nucleosides, which can then act as ligands for purinergic receptors. This conversion is crucial for its uptake and transport across cellular membranes. The ester form of TNP-ATP is protected during transport but can be released upon activation, allowing it to exert its biological effects effectively .

Interaction with Receptors

TNP-ATP has been shown to interact with various purinergic receptors, influencing cellular responses:

Nociception Modulation

A study by Jarvis et al. (2001) investigated the modulation of nociception through TNP-ATP. The results indicated that TNP-ATP attenuates formalin-induced pain responses by acting as a P2X receptor antagonist, showcasing its potential therapeutic applications in pain management .

Allosteric Activation Studies

Adina-Zada et al. (2011) utilized TNP-ATP as a fluorescent mimic to probe allosteric activation in pyruvate carboxylase. Their findings revealed that TNP-ATP could effectively mimic acetyl CoA's role in enzyme activation, demonstrating its utility in biochemical research .

Binding Studies

Faller et al. (1990) conducted binding studies on gastric H+,K(+)-ATPase using TNP-ATP to explore conformational changes induced by cofactor binding. This research highlighted the compound's role in understanding enzyme kinetics and mechanisms .

Q & A

Q. Q1. What are the key considerations for synthesizing 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate, and how can purity be ensured?

Methodological Answer: Synthesis typically involves selective trinitrophenylation of adenosine 5'-triphosphate (ATP) at the 2' and 3' hydroxyl groups. Critical steps include:

- Protecting group chemistry : Use of anhydrous conditions to prevent hydrolysis of the triphosphate moiety .

- Purification : High-performance liquid chromatography (HPLC) with UV detection at 260 nm (for adenine) and 340 nm (for trinitrophenyl absorption) ensures separation from unreacted ATP and byproducts .

- Purity validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight .

Q. Q2. How does the trinitrophenyl modification affect the stability of ATP under experimental conditions?

Methodological Answer: The 2',3'-O-(2,4,6-trinitrophenyl) group introduces steric hindrance and electron-withdrawing effects, which:

- Reduce hydrolysis : The triphosphate backbone is less susceptible to enzymatic degradation (e.g., by ATPases) compared to unmodified ATP .

- Influence storage : Stability requires storage at ≤–20°C in anhydrous buffers (e.g., Tris-HCl, pH 7.4) to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. Q3. How can this compound be used to study enzyme-substrate interactions in nucleotide-binding proteins?

Methodological Answer: The trinitrophenyl group acts as a spectroscopic probe:

- Fluorescence quenching : Trinitrophenyl absorbs strongly at 340 nm, enabling Förster resonance energy transfer (FRET) with tryptophan residues in proteins to map binding pockets .

- Competitive inhibition assays : Compare kinetic parameters (Km, Vmax) of native ATP vs. the modified analog to identify steric or electronic interference in enzyme active sites .

- X-ray crystallography : Co-crystallize the analog with target enzymes (e.g., kinases) to resolve structural interactions at atomic resolution .

Q. Q4. What experimental strategies address contradictions in reported binding affinities of trinitrophenyl-ATP analogs?

Methodological Answer: Contradictions often arise from:

- Buffer conditions : Ionic strength (e.g., Mg²⁺ concentration) alters triphosphate charge distribution, affecting binding. Standardize assays using buffers like HEPES (pH 7.5) with 5 mM MgCl₂ .

- Protein conformation : Use stopped-flow kinetics to capture transient binding states, reducing artifacts from equilibrium measurements .

- Control experiments : Include unmodified ATP and inert analogs (e.g., 2',3'-O-methyl-ATP) to isolate trinitrophenyl-specific effects .

Q. Q5. How does the trinitrophenyl modification influence spectroscopic properties for real-time monitoring of ATP-dependent processes?

Methodological Answer:

- UV-Vis spectroscopy : The trinitrophenyl group exhibits a distinct absorption peak at 340 nm (ε ≈ 14,000 M⁻¹cm⁻¹), enabling quantification without interference from adenine’s 260 nm absorption .

- Circular dichroism (CD) : Monitor conformational changes in ATP-dependent helicases or ribozymes by tracking shifts in the trinitrophenyl CD signal .

- Stopped-flow fluorescence : Rapid mixing with enzymes (e.g., myosin ATPase) reveals millisecond-scale hydrolysis kinetics via fluorescence quenching .

Q. Q6. What are the limitations of using this compound in studies of allosteric regulation?

Methodological Answer: Limitations include:

- Steric interference : The bulky trinitrophenyl group may block access to allosteric sites in proteins like G-protein-coupled receptors (GPCRs) .

- Electrostatic effects : The electron-deficient aromatic ring could perturb hydrogen-bonding networks critical for allosteric signaling .

- Mitigation strategy : Compare results with smaller analogs (e.g., 2',3'-O-dansyl-ATP) or use mutagenesis to validate allosteric binding residues .

Q. Q7. How can researchers validate the specificity of trinitrophenyl-ATP analogs in complex biological mixtures?

Methodological Answer:

- Affinity pulldown assays : Immobilize the analog on nitrocellulose or streptavidin-coated beads to isolate interacting proteins from lysates .

- Competitive ELISA : Quantify displacement of the analog by native ATP in purified enzyme systems .

- Metabolic labeling : Combine with stable isotope-labeled ATP (e.g., ¹³C-ATP) to track specificity in live-cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.